An In-Depth Technical Guide to 2,2-Diphenylacetic Acid: Structure, Synthesis, and Application
An In-Depth Technical Guide to 2,2-Diphenylacetic Acid: Structure, Synthesis, and Application
Abstract: This technical guide provides a comprehensive overview of 2,2-diphenylacetic acid, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The document delineates its core chemical structure and physicochemical properties, offering a detailed, field-tested protocol for its synthesis and purification. Furthermore, it explores the standard analytical techniques for its characterization and contextualizes its significance as a foundational scaffold in the synthesis of active pharmaceutical ingredients (APIs). This guide is structured to serve as a practical and authoritative resource, blending theoretical knowledge with actionable experimental insights.
Core Chemical Identity and Structure
2,2-Diphenylacetic acid, also known as diphenylacetic acid, is an aromatic carboxylic acid characterized by a central acetic acid motif where the alpha-carbon is disubstituted with two phenyl groups. This unique structure imparts specific chemical reactivity and steric properties, making it a valuable building block in organic synthesis.
1.1. Nomenclature and Chemical Identifiers
To ensure clarity and precision in scientific communication, the compound is identified by several standard nomenclature systems and registry numbers.
| Identifier | Value |
| IUPAC Name | 2,2-Diphenylacetic acid |
| Synonyms | Diphenylacetic acid, Benzeneacetic acid, alpha-phenyl-[1][2] |
| CAS Number | 117-34-0[1][2][3] |
| Molecular Formula | C₁₄H₁₂O₂[1][2][4] |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)O |
| InChI Key | PYHXGXCGESYPCW-UHFFFAOYSA-N |
1.2. Molecular Structure
The structure consists of a central sp³-hybridized carbon atom bonded to a hydrogen atom, a carboxyl group (-COOH), and two phenyl rings. The presence of the two bulky phenyl groups sterically hinders the alpha-carbon and influences the acidity of the carboxyl proton.
Physicochemical Properties
The physical and chemical properties of 2,2-diphenylacetic acid are critical for its handling, storage, and application in synthetic protocols. Its aromatic nature and carboxylic acid functionality dictate its solubility, reactivity, and crystalline form.
| Property | Value | Source |
| Molecular Weight | 212.24 g/mol | [1][2][4] |
| Appearance | White to creamy-white crystalline powder | [2] |
| Melting Point | 147-149 °C | [2][5] |
| pKa | 3.94 (at 25 °C) | [2] |
| Water Solubility | 0.13 g/L (Slightly soluble) | [2][5] |
| Storage Temperature | Room temperature, store below +30°C in a dry, sealed container | [2] |
The low aqueous solubility is a direct consequence of the large, hydrophobic diphenylmethyl group, while the pKa is characteristic of a carboxylic acid influenced by the electron-withdrawing nature of the adjacent phenyl rings. These properties necessitate the use of organic solvents for most synthetic transformations.
Synthesis and Purification: A Validated Protocol
The synthesis of 2,2-diphenylacetic acid is most reliably achieved through the reduction of benzilic acid. This method, detailed in Organic Syntheses, is favored for its high yield and the accessibility of its starting materials[6].
3.1. Causality Behind Experimental Choices
The chosen protocol involves the reduction of a hydroxyl group on the alpha-carbon of benzilic acid. Hydriodic acid (HI), generated in situ from red phosphorus and iodine, is an effective reducing agent for this transformation. Red phosphorus serves to regenerate HI from the iodine formed during the reaction, allowing it to be used in catalytic amounts relative to the substrate. The workup with sodium bisulfite is a critical step to quench any excess iodine, preventing the formation of colored impurities and ensuring a high-purity final product[6].
3.2. Detailed Experimental Protocol: Reduction of Benzilic Acid
This protocol is adapted from a well-established and verified procedure[6].
Materials:
-
Glacial Acetic Acid (250 mL)
-
Red Phosphorus (15 g)
-
Iodine (5 g)
-
Deionized Water (5 mL)
-
Benzilic Acid (100 g, 0.44 mol)
-
Sodium Bisulfite (25 g)
-
50% Ethanol (for recrystallization)
Procedure:
-
Preparation of Hydriodic Acid: In a 1-L round-bottomed flask, combine 250 mL of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine. Allow the mixture to stand for 20 minutes to permit the formation of hydriodic acid.
-
Reaction Setup: Add 5 mL of water and 100 g of benzilic acid to the flask. Attach a reflux condenser.
-
Reaction Execution: Heat the mixture to a continuous boil and maintain reflux for a minimum of 2.5 hours.
-
Isolation of Crude Product: After the reaction is complete, filter the hot mixture by suction to remove the excess red phosphorus.
-
Workup and Precipitation: Slowly pour the hot filtrate into a well-stirred, cold solution of 25 g of sodium bisulfite in 1 L of water. This will quench excess iodine and precipitate the 2,2-diphenylacetic acid as a fine powder.
-
Collection: Filter the precipitated product using suction, wash thoroughly with cold water, and allow it to dry. The expected yield is 88–90 g (94–97%)[6].
3.3. Purification by Recrystallization
For applications requiring high purity, the crude product should be recrystallized.
-
Dissolve the dried crude product in a minimal amount of hot 50% aqueous ethanol (approximately 500 mL)[5][6].
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration and dry them thoroughly. The melting point of the recrystallized acid should be sharp, around 144–145 °C[6].
3.4. Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Workflow for the synthesis and purification of 2,2-diphenylacetic acid.
Analytical Characterization
Confirmation of the structure and assessment of purity are achieved through a standard suite of analytical techniques. Each method provides complementary information to build a complete profile of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the alpha-proton and multiplets in the aromatic region for the two phenyl rings. ¹³C NMR will confirm the presence of the carboxyl carbon and the distinct carbons of the diphenylmethyl moiety.
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Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹), confirming the primary functional group[4].
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z 212.24[4].
-
Melting Point Analysis: A sharp melting point range (e.g., 144-145 °C) is a strong indicator of high purity[6].
Caption: Standard analytical workflow for structural and purity confirmation.
Relevance in Drug Discovery and Development
2,2-Diphenylacetic acid is not merely a laboratory chemical; it is a key pharmaceutical intermediate whose structural motif is present in several marketed drugs[]. Its utility stems from its role as a robust scaffold that can be readily functionalized.
5.1. The Diphenylacetate Scaffold
The diphenylacetate core is a "privileged structure" in medicinal chemistry. The two phenyl rings can be substituted to modulate properties such as lipophilicity, target binding, and metabolic stability. The carboxylic acid handle provides a reactive site for esterification or amidation, allowing for its conjugation to other molecular fragments to create diverse chemical libraries for screening[].
5.2. Case Study: Piperidolate
A clear example of its application is in the drug Piperidolate, an antimuscarinic agent. The chemical name for Piperidolate is (1-ethylpiperidin-3-yl) 2,2-diphenylacetate[8]. In this API, the 2,2-diphenylacetic acid moiety has been esterified with an N-ethyl-3-piperidinol fragment. This demonstrates the direct incorporation of the diphenylacetate scaffold into a final drug product.
5.3. Broader Synthetic Applications
Beyond direct incorporation, 2,2-diphenylacetic acid serves as a precursor for other valuable intermediates. For instance, it can be used to synthesize diphenylacetonitrile, another important building block in pharmaceutical chemistry[9]. Furthermore, related structures like biphenylacetic acid have been identified as potent antagonists for the prostaglandin D2 receptor, highlighting the therapeutic potential of this structural class in treating inflammatory conditions such as allergic rhinitis[10].
Caption: Role of 2,2-diphenylacetic acid as an intermediate in drug development.
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Piperidolate. PubChem, National Institutes of Health. [Link]
- Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)).
- Synthesis method of diphenylacetonitrile.
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Lithium 2,2-diphenylacetate. PubChem, National Institutes of Health. [Link]
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Diphenylacetic acid. Organic Syntheses Procedure. [Link]
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Synthesis and reactivity of 2,2'-bis(phenylethynyl)diphenylacetylene. ACS Publications. [Link]
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Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. [Link]
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Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. [Link]
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Applications in drug development. European Pharmaceutical Review. [Link]
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Biocatalysis Advances in Pharmaceutical Development. [Link]
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Discovery and optimization of a biphenylacetic acid series of prostaglandin D2 receptor DP2 antagonists with efficacy in a murine model of allergic rhinitis. PubMed. [Link]
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Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC, National Institutes of Health. [Link]
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